molecular formula C20H24N4 B13913273 N-Methyl-N-[1-(phenylmethyl)-4-piperidinyl]-1H-indazol-5-amine CAS No. 478827-06-4

N-Methyl-N-[1-(phenylmethyl)-4-piperidinyl]-1H-indazol-5-amine

Cat. No.: B13913273
CAS No.: 478827-06-4
M. Wt: 320.4 g/mol
InChI Key: XQCKQVQXXUIQME-UHFFFAOYSA-N
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Description

N-Methyl-N-[1-(phenylmethyl)-4-piperidinyl]-1H-indazol-5-amine is a complex organic compound that features a piperidine ring, a phenylmethyl group, and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[1-(phenylmethyl)-4-piperidinyl]-1H-indazol-5-amine typically involves multiple steps, starting with the preparation of the piperidine ring and the indazole moiety. One common method involves the reaction of N-methylpiperidine with benzyl chloride to form N-methyl-N-benzylpiperidine. This intermediate is then reacted with 1H-indazole-5-amine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[1-(phenylmethyl)-4-piperidinyl]-1H-indazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amines or hydrocarbons.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-Methyl-N-[1-(phenylmethyl)-4-piperidinyl]-1H-indazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-[1-(phenylmethyl)-4-piperidinyl]-1H-indazol-5-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[1-(phenylmethyl)-4-piperidinyl]-1H-indazole-3-carboxamide
  • N-Methyl-N-[1-(phenylmethyl)-4-piperidinyl]-1H-indazole-6-amine

Uniqueness

N-Methyl-N-[1-(phenylmethyl)-4-piperidinyl]-1H-indazol-5-amine is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

CAS No.

478827-06-4

Molecular Formula

C20H24N4

Molecular Weight

320.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-methyl-1H-indazol-5-amine

InChI

InChI=1S/C20H24N4/c1-23(19-7-8-20-17(13-19)14-21-22-20)18-9-11-24(12-10-18)15-16-5-3-2-4-6-16/h2-8,13-14,18H,9-12,15H2,1H3,(H,21,22)

InChI Key

XQCKQVQXXUIQME-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=CC=CC=C2)C3=CC4=C(C=C3)NN=C4

Origin of Product

United States

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